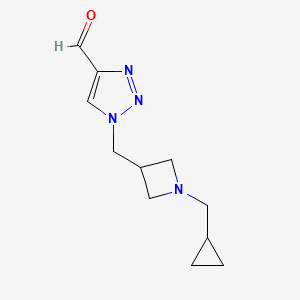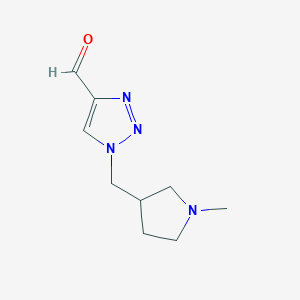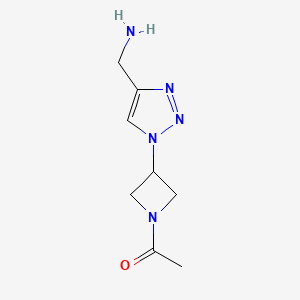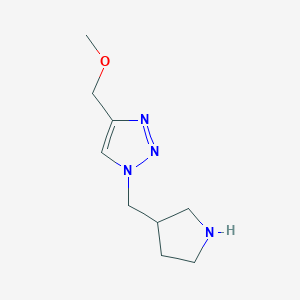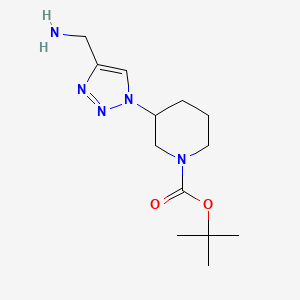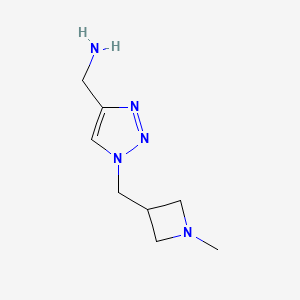
(1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamin
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, commonly known as CPMP, is a synthetic compound with a wide range of applications in the scientific research and medical fields. CPMP is a member of the pyrazolopyrimidine family and is used as a ligand for various receptors in the body. It has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. CPMP has been used in laboratory experiments to study the effects of various drugs on cell function and to investigate the biochemical and physiological effects of drugs on the body.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Die genannte Verbindung wird als Zwischenprodukt in der pharmazeutischen Synthese verwendet. Sie spielt eine entscheidende Rolle bei der Herstellung verschiedener Medikamente, indem sie als Baustein in chemischen Reaktionen fungiert. Ihre Struktur ermöglicht die Einführung zusätzlicher funktioneller Gruppen, die zur Entwicklung neuer pharmakologisch aktiver Moleküle führen können .
Katalysatorfreie Synthese
Diese Verbindung ist an katalysatorfreien Syntheseprozessen beteiligt. Solche Verfahren werden in der grünen Chemie wegen ihrer Umweltfreundlichkeit hoch geschätzt, da sie den Einsatz potenziell gefährlicher Katalysatoren vermeiden. Die Verbindung kann an der Synthese von Carbamaten aus Hetarylharnstoffen und Alkoholen teilnehmen, einem Verfahren, das in der pharmazeutischen Chemie von Interesse ist .
Lumineszierende Materialien
Aufgrund ihrer Pyridin-4-yl-Komponente kann die Verbindung zur Herstellung von lumineszierenden Materialien beitragen. Diese Materialien finden Anwendung in der Optoelektronik, beispielsweise bei der Entwicklung organischer Leuchtdioden (OLEDs), die in Display- und Beleuchtungstechnologien eingesetzt werden .
Wirkmechanismus
CPMP acts as a ligand for various receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. When CPMP binds to these receptors, it activates the intracellular signaling pathways, which can lead to changes in cell function. CPMP also acts as an agonist for the serotonin 5-HT2A receptor, which can lead to increased serotonin levels in the brain.
Biochemical and Physiological Effects
CPMP has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. It has been shown to increase the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of dopamine and other catecholamines. CPMP has also been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). CPMP has also been shown to increase the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Vorteile Und Einschränkungen Für Laborexperimente
CPMP is an ideal compound to use in laboratory experiments due to its stability, ease of synthesis, and low cost. It is also a highly selective ligand for various receptors in the body, making it useful for studying the effects of various drugs on cell function. However, CPMP is not soluble in water and is not very stable in acidic conditions, so it must be stored and handled carefully in the laboratory.
Zukünftige Richtungen
The potential applications of CPMP in scientific research and medical fields are still being explored. One potential future direction is to investigate the effects of CPMP on other receptors and enzymes, such as the glutamate NMDA receptor and the enzyme phospholipase A2. Another potential future direction is to investigate the effects of CPMP on the development of cancer cells. Additionally, further research could be conducted to investigate the potential therapeutic applications of CPMP in the treatment of various diseases. Finally, more research could be conducted to investigate the effects of CPMP on the brain and behavior, as it has been shown to modulate the activity of various neurotransmitters.
Eigenschaften
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVZNAPIOOKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




